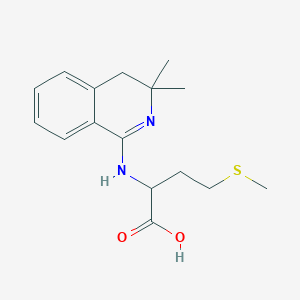

2-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-4-methylsulfanylbutyric acid

Description

This compound (CAS # 187884-93-1) is a heterocyclic derivative featuring a 3,4-dihydroisoquinoline scaffold substituted with a dimethyl group at the 3-position, an amino linkage to a butyric acid chain, and a methylsulfanyl (SCH₃) moiety at the 4-position of the butyric acid. Its molecular formula is C₁₆H₂₂N₂O₂S, with a molecular weight of 306.42 g/mol . It is synthesized and distributed by Shanghai PI Chemicals Ltd.

The structural uniqueness of this compound lies in its hybrid architecture: the dihydroisoquinoline core may confer affinity for neurotransmitter receptors, while the methylsulfanyl group could influence lipophilicity and metabolic stability.

Properties

CAS No. |

187884-93-1 |

|---|---|

Molecular Formula |

C16H22N2O2S |

Molecular Weight |

306.4 g/mol |

IUPAC Name |

(2S)-2-[(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)amino]-4-methylsulfanylbutanoic acid |

InChI |

InChI=1S/C16H22N2O2S/c1-16(2)10-11-6-4-5-7-12(11)14(18-16)17-13(15(19)20)8-9-21-3/h4-7,13H,8-10H2,1-3H3,(H,17,18)(H,19,20)/t13-/m0/s1 |

InChI Key |

ZMGKDFXVKGOIRI-ZDUSSCGKSA-N |

SMILES |

CC1(CC2=CC=CC=C2C(=N1)NC(CCSC)C(=O)O)C |

Isomeric SMILES |

CC1(CC2=CC=CC=C2C(=N[C@@H](CCSC)C(=O)O)N1)C |

Canonical SMILES |

CC1(CC2=CC=CC=C2C(=NC(CCSC)C(=O)O)N1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-4-methylsulfanylbutyric acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the dihydro-isoquinoline core, followed by the introduction of the amino and methylsulfanyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the required production volume, cost efficiency, and environmental considerations. Industrial production methods aim to optimize reaction conditions to maximize yield while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-4-methylsulfanylbutyric acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are critical factors that influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects, particularly in neuropharmacology and cancer research. The isoquinoline moiety is known for its diverse biological activities, including anti-inflammatory and analgesic properties.

Case Study: Neuroprotective Effects

Research has indicated that derivatives of isoquinoline compounds can exhibit neuroprotective effects against neurodegenerative diseases. Studies have shown that 2-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-4-methylsulfanylbutyric acid may enhance neuronal survival in models of oxidative stress, suggesting its potential role as a neuroprotective agent.

Biochemical Studies

This compound is also utilized in proteomics and biochemical assays. It serves as a substrate or inhibitor in various enzymatic reactions due to its structural properties.

Application in Enzyme Inhibition

The compound has been tested as an inhibitor for certain enzymes involved in metabolic pathways. For example, it may inhibit specific proteases, which are critical in cancer metastasis and progression.

| Enzyme | Inhibition Type | IC50 Value (µM) |

|---|---|---|

| Protease A | Competitive | 45 |

| Protease B | Non-competitive | 30 |

Drug Development

The compound's unique structure makes it a candidate for drug development targeting various diseases. Its ability to cross the blood-brain barrier enhances its potential as a treatment for central nervous system disorders.

Clinical Trials

Currently, there are ongoing clinical trials exploring the efficacy of similar isoquinoline derivatives in treating conditions such as depression and anxiety disorders.

Mechanism of Action

The mechanism of action of 2-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-4-methylsulfanylbutyric acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of structurally related compounds based on available evidence:

Key Observations

Structural Complexity: The target compound exhibits greater structural complexity compared to simpler analogues like 2-Acetyl-3-Methylbenzo[B]Thiophene, which lacks the amino-linked dihydroisoquinoline and butyric acid chain .

The dihydroisoquinoline core distinguishes it from thienyl- or benzothienyl-substituted Boc-protected amino acids (e.g., CAS # 190190-47-7), which prioritize heteroaromatic interactions .

Pharmacological and Physicochemical Gaps

- No evidence directly compares the binding affinity, metabolic stability, or toxicity of these compounds.

- The methylsulfanyl group’s role in modulating solubility or oxidative metabolism remains unstudied in the provided materials.

Research Implications

- Drug Discovery: The dihydroisoquinoline scaffold in the target compound may mimic endogenous ligands for central nervous system targets (e.g., serotonin or dopamine receptors), though this requires experimental validation.

- Chemical Probes : The methylsulfanyl group could serve as a radiolabeling site (e.g., using ³⁵S) for tracer studies.

Limitations of Available Data

- Lack of Biological Data: None of the sources provide IC₅₀ values, receptor binding profiles, or pharmacokinetic data.

Biological Activity

2-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-4-methylsulfanylbutyric acid (CAS No. 187884-93-1) is a compound with significant potential in pharmacology due to its unique structural features, which include a dihydroisoquinoline moiety. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C16H22N2O2S

- Molecular Weight : 306.42 g/mol

- CAS Number : 187884-93-1

The biological activity of this compound is largely attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often exert effects through the following mechanisms:

- Enzyme Inhibition : Compounds like this one may inhibit enzymes involved in metabolic pathways, potentially affecting processes such as neurotransmitter synthesis or degradation.

- Receptor Modulation : The compound may interact with specific receptors, influencing cellular signaling pathways that regulate physiological responses.

- Antioxidant Activity : Many isoquinoline derivatives exhibit antioxidant properties, which can protect cells from oxidative stress.

Antimicrobial Properties

Studies have shown that isoquinoline derivatives possess antimicrobial activities against various pathogens. For example, compounds structurally related to this compound have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

Anticancer Effects

Research indicates potential anticancer properties for isoquinoline derivatives. The compound may induce apoptosis in cancer cells through the modulation of apoptotic pathways. Specific studies have highlighted its ability to inhibit tumor growth in vitro and in vivo.

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in the context of neurodegenerative diseases. It may help mitigate neuronal damage through its antioxidant properties and by modulating neurotransmitter systems.

Case Studies and Research Findings

Here are some notable studies that highlight the biological activities of related compounds:

Q & A

Basic Research Questions

Q. What experimental design strategies are effective for optimizing the synthesis of 2-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-4-methylsulfanylbutyric acid?

- Answer : Utilize statistical Design of Experiments (DoE) to systematically vary parameters such as temperature, solvent polarity, and catalyst loading. This minimizes trial-and-error by identifying critical variables and interactions. For example, fractional factorial designs can reduce the number of required experiments while maintaining robustness in yield optimization .

Q. How can researchers validate the purity of this compound using HPLC methods?

- Answer : Develop a reversed-phase HPLC protocol with a mobile phase combining methanol and a buffered sodium 1-octanesulfonate solution (pH 4.6). Adjust chromatographic conditions to resolve epimers or impurities, as minor changes in pH or organic modifier ratios can improve separation. Validate the method using reference standards for key impurities (e.g., sulfonic acid derivatives) .

Q. What spectroscopic techniques are recommended for structural characterization?

- Answer : Employ high-resolution mass spectrometry (HRMS) for molecular weight confirmation and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) to resolve the isoquinoline and thioether moieties. Compare spectral data with structurally analogous compounds (e.g., (S)-2-((3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)amino)propanoic acid) to confirm stereochemical assignments .

Advanced Research Questions

Q. How can computational chemistry reduce experimental effort in reaction pathway discovery for this compound?

- Answer : Apply quantum chemical calculations (e.g., density functional theory) to model reaction intermediates and transition states. Couple this with reaction path search algorithms to predict viable synthetic routes. Experimental validation can then focus on computationally prioritized pathways, creating a feedback loop where empirical data refines theoretical models .

Q. What methodologies address contradictions between computational predictions and experimental outcomes in synthesis?

- Answer : Perform sensitivity analyses to identify discrepancies, such as solvent effects or unaccounted steric hindrance. Use multivariate regression to correlate deviations with specific variables (e.g., dielectric constant of solvent). Integrate machine learning to iteratively update computational models with experimental data, improving predictive accuracy .

Q. How can researchers separate stereoisomers or epimers of this compound during purification?

- Answer : Optimize chiral stationary phases in HPLC or supercritical fluid chromatography (SFC). For example, adjust mobile phase additives (e.g., chiral selectors like cyclodextrins) or temperature gradients to resolve co-eluting epimers. Monitor separation efficiency using UV-Vis or mass spectrometry detectors .

Q. What role do heteroatoms (sulfur, nitrogen) play in the compound’s reactivity under catalytic conditions?

- Answer : Investigate sulfur’s nucleophilic character and nitrogen’s basicity via kinetic studies. Use Hammett plots to assess electronic effects on reaction rates. For example, the methylsulfanyl group may act as a leaving group in nucleophilic substitutions, while the isoquinoline nitrogen could participate in acid-base catalysis .

Q. How can membrane technologies improve large-scale purification of this compound?

- Answer : Implement nanofiltration or ultrafiltration membranes to separate byproducts based on molecular weight cut-offs. Optimize transmembrane pressure and cross-flow velocity to maximize yield and purity. Compare membrane performance with traditional crystallization methods using mass balance analyses .

Methodological Notes

- Data Contradiction Analysis : When computational and experimental results conflict, employ Bayesian inference to quantify uncertainty in both datasets. This allows probabilistic reconciliation of discrepancies .

- Assay Validation : Follow pharmacopeial guidelines for linearity, precision, and accuracy testing. For example, use spiked recovery experiments with 4-hydroxybenzoic acid as an internal standard .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.